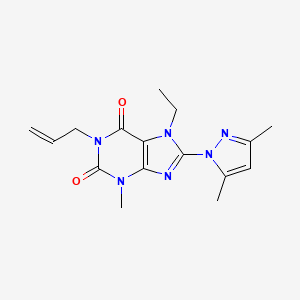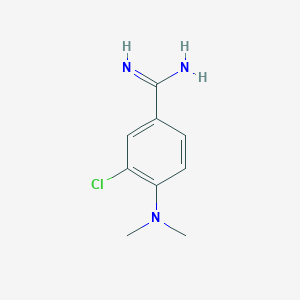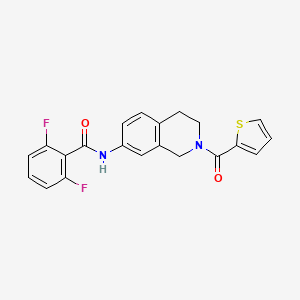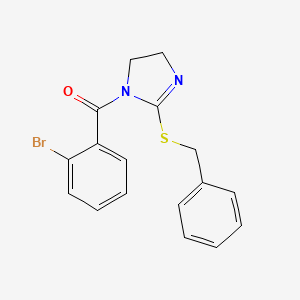![molecular formula C17H12N2O5 B2878960 N-(2-carbamoylbenzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 898373-18-7](/img/structure/B2878960.png)
N-(2-carbamoylbenzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-carbamoylbenzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide, commonly known as CBX, is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of benzofuran derivatives and has been found to exhibit a range of biological activities. In
科学研究应用
CBX has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biological activities including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. CBX has also been found to inhibit the activity of certain enzymes such as topoisomerase and phosphodiesterase, which are involved in DNA replication and cell signaling, respectively.
作用机制
The mechanism of action of CBX involves its interaction with various cellular targets such as enzymes, receptors, and ion channels. It has been found to inhibit the activity of certain enzymes such as topoisomerase and phosphodiesterase, which are involved in DNA replication and cell signaling, respectively. CBX has also been found to modulate the activity of certain ion channels, such as the transient receptor potential channels, which are involved in pain sensation and inflammation.
Biochemical and Physiological Effects:
CBX has been found to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes such as topoisomerase and phosphodiesterase, which are involved in DNA replication and cell signaling, respectively. CBX has also been found to modulate the activity of certain ion channels, such as the transient receptor potential channels, which are involved in pain sensation and inflammation. CBX has been found to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties.
实验室实验的优点和局限性
CBX has several advantages for use in lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. CBX has also been found to exhibit a range of biological activities, making it a versatile compound for use in various types of experiments. However, CBX has certain limitations as well. It has been found to exhibit low solubility in water, which can make it difficult to use in certain types of experiments. CBX has also been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain types of experiments.
未来方向
There are several future directions for the study of CBX. One potential direction is to explore the use of CBX as a potential therapeutic agent for the treatment of various diseases such as cancer, viral infections, and inflammation. Another potential direction is to further explore the mechanism of action of CBX and its interaction with various cellular targets. Additionally, the development of more efficient synthesis methods for CBX could help to facilitate its use in various types of experiments. Finally, the use of CBX in combination with other compounds could help to enhance its biological activity and potential therapeutic applications.
合成方法
The synthesis of CBX involves the reaction of 2-amino-4-nitrophenol with 2-chlorobenzoyl chloride, followed by reduction with sodium dithionite to obtain 2-amino-4-chlorobenzofuran. This is then reacted with 3,4-dihydroxybenzaldehyde in the presence of acetic anhydride to obtain the final product, CBX.
属性
IUPAC Name |
N-(2-carbamoyl-1-benzofuran-3-yl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c18-16(20)15-14(10-3-1-2-4-11(10)24-15)19-17(21)9-5-6-12-13(7-9)23-8-22-12/h1-7H,8H2,(H2,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYOUDGXTONIWKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylbenzofuran-3-yl)benzo[d][1,3]dioxole-5-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(Z)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2878878.png)
![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-amine](/img/structure/B2878879.png)
![3-nitro-4-{[3-(trifluoromethyl)phenyl]sulfanyl}benzenecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2878880.png)


![2-(2-Cyclopropylpyrimidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B2878887.png)

![Methyl 3-{[(2-tert-butyl-5-methylphenoxy)acetyl]amino}benzoate](/img/structure/B2878891.png)

![7-Methyl-6-oxa-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B2878894.png)

![8-(3,4-Dimethoxybenzoyl)-6-[(4-methylphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2878897.png)
